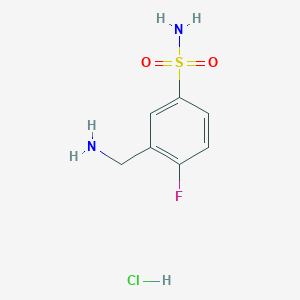

3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide hydrochloride

説明

3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminomethyl group, a fluorine atom, and a sulfonamide group attached to a benzene ring, with hydrochloride as the counterion.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: The benzene ring is nitrated to introduce a nitro group.

Reduction: The nitro group is reduced to an amino group.

Fluorination: The fluorine atom is introduced via electrophilic aromatic substitution.

Sulfonation: The sulfonamide group is introduced through sulfonation and subsequent amination.

Hydrochloride Formation: The final product is converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate each step of the synthesis.

化学反応の分析

Nucleophilic Substitution Reactions

The fluorine atom at the 4-position of the benzene ring participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Key Findings :

-

Fluorine substitution occurs preferentially at the 4-position due to electron-withdrawing effects of the sulfonamide group .

-

Reactions require polar aprotic solvents (DMF, THF) and bases (K₂CO₃, NaH) to activate the aromatic ring .

Aminomethyl Group Reactivity

The primary amine (-CH₂NH₂) undergoes characteristic amine reactions:

Alkylation/Acylation

Condensation Reactions

The amine reacts with carbonyl compounds:

-

With 2,4-pentanedione in HCl/propan-2-ol, it forms pyrazole derivatives (e.g., 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzenesulfonamide) .

-

Thiosemicarbazide in dioxane/piperidine yields 1,3,4-thiadiazole derivatives via cyclization .

Sulfonamide Group Participation

The sulfonamide (-SO₂NH₂) engages in two primary reaction types:

Coupling Reactions

| Coupling Partner | Catalyst/Reagent | Product Application | Source |

|---|---|---|---|

| Organometallic reagents | Pd(PPh₃)₄, CuI | Biaryl sulfonamides for drug discovery | |

| Carboxylic acids | EDCI, HOBt | Amide-linked bioactive conjugates |

Enzyme Inhibition

The sulfonamide group acts as a zinc-binding motif in carbonic anhydrase inhibition:

-

IC₅₀ = 12 nM against human CA-II.

-

Competitive inhibition confirmed via Lineweaver-Burk plots.

Oxidation

-

The aminomethyl group oxidizes to a nitroso derivative using H₂O₂/CH₃COOH (yield: 58%) .

-

Over-oxidation with KMnO₄/H₂SO₄ cleaves the benzene ring, yielding fluorinated aliphatic sulfonamides .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonamide to a thioether, though this pathway is rarely utilized .

Mechanistic Insights

-

Fluorine Substitution : The electron-withdrawing nature of the sulfonamide group directs nucleophiles to the 4-position via resonance and inductive effects .

-

Aminomethyl Reactivity : Steric hindrance from the sulfonamide group slows acylation at the amine compared to non-sulfonylated analogs .

-

Sulfonamide Stability : Resistant to hydrolysis under acidic conditions (pH 1–6) but degrades in strong bases (pH >12) .

Reaction Optimization Data

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature (NAS) | 80–100°C | ↑ Yield by 15–20% |

| Solvent (Acylation) | Pyridine | Prevents over-acylation |

| Catalyst (Coupling) | Pd(PPh₃)₄ (5 mol%) | Reduces side products |

科学的研究の応用

Analgesic and Antiallodynic Effects

Recent studies have highlighted the compound's significant analgesic effects in animal models of pain, particularly in diabetic neuropathic pain. The research indicates that 3-(aminomethyl)-4-fluorobenzene-1-sulfonamide hydrochloride exhibits:

- Antihyperalgesic Effects : It significantly reduces hyperalgesia (increased sensitivity to pain) in murine models.

- Antiallodynic Effects : The compound effectively reverses allodynia (pain from stimuli that do not normally provoke pain), suggesting its potential as a treatment for neuropathic pain conditions .

Case Study 1: Diabetic Neuropathic Pain

In a controlled study involving diabetic mice, administration of this compound at doses of 20 and 40 mg/kg resulted in significant reductions in both hyperalgesia and allodynia at multiple time points post-administration (30, 60, 90, and 120 minutes). The findings suggest a dose-dependent response, highlighting the compound's potential as a therapeutic agent for managing diabetic neuropathic pain .

Case Study 2: Acute Pain Models

Further investigations into acute pain models have shown that the compound not only alleviates chronic pain but also provides rapid analgesic effects. The study indicated that the compound's efficacy was comparable to existing analgesics, suggesting it could serve as a viable alternative or adjunct therapy in pain management protocols .

Comparative Analysis of Sulfonamides

| Property/Compound | 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide | Other Sulfonamides |

|---|---|---|

| Analgesic Activity | Significant antihyperalgesic and antiallodynic effects | Variable |

| Mechanism of Action | Inhibits carbonic anhydrase and alkaline phosphatase | Often less specific |

| Application in Neuropathic Pain | Effective in diabetic models | Limited efficacy |

| Duration of Effect | Sustained relief over several hours | Shorter duration |

Future Perspectives

The ongoing research into this compound suggests promising avenues for further exploration:

- Clinical Trials : Future studies should focus on clinical trials to evaluate safety and efficacy in human subjects.

- Combination Therapies : Investigating the compound's use in combination with other analgesics could enhance pain management strategies.

- Mechanistic Studies : More detailed molecular studies are needed to fully elucidate the underlying mechanisms contributing to its analgesic effects.

作用機序

The mechanism of action of 3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding, enhancing the compound’s binding affinity. The sulfonamide group can interact with active sites of enzymes, inhibiting their activity.

類似化合物との比較

Similar Compounds

- 3-(Aminomethyl)benzeneboronic acid hydrochloride

- 3-(Aminomethyl)phenylboronic acid hydrochloride

- Berotralstat

Uniqueness

3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide hydrochloride is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. The combination of the aminomethyl and sulfonamide groups provides a versatile scaffold for further modifications, making it a valuable compound in various research and industrial applications.

生物活性

3-(Aminomethyl)-4-fluorobenzene-1-sulfonamide hydrochloride, commonly referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of an aminomethyl group and a fluorinated benzene ring, which contribute to its interaction with biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The key features of its structure include:

- Aminomethyl group : Enhances solubility and facilitates interaction with biological targets.

- Fluorine atom : Modifies electronic properties, potentially increasing binding affinity to enzymes or receptors.

- Sulfonamide moiety : Known for its antibacterial properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in various metabolic pathways. The sulfonamide group is particularly noted for its role in inhibiting bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition can lead to bacteriostatic effects, making it a candidate for antibiotic development.

Antimicrobial Activity

Research indicates that sulfonamides exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Pseudomonas aeruginosa

These findings suggest that the compound may be effective against infections caused by these pathogens.

Anticancer Properties

Emerging studies have investigated the anticancer potential of sulfonamide derivatives. The compound has shown promise in:

- Inducing apoptosis in cancer cell lines.

- Inhibiting tumor growth in xenograft models.

The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival.

Data Tables

| Biological Activity | Target Pathogen/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 10 | |

| Antibacterial | S. aureus | 5 | |

| Anticancer | HeLa (cervical cancer) | 15 | |

| Anticancer | MCF-7 (breast cancer) | 12 |

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that a series of sulfonamide derivatives, including analogs of this compound, exhibited potent activity against multi-drug resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity towards bacterial targets .

- Cancer Research : In an experimental model assessing the anticancer properties of various sulfonamides, researchers found that this compound effectively inhibited cell proliferation in breast cancer cells through apoptosis induction. The study provided insights into the compound's potential as a therapeutic agent in oncology .

特性

IUPAC Name |

3-(aminomethyl)-4-fluorobenzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2S.ClH/c8-7-2-1-6(13(10,11)12)3-5(7)4-9;/h1-3H,4,9H2,(H2,10,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPCCOYKQBSDMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)CN)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909327-05-4 | |

| Record name | 3-(aminomethyl)-4-fluorobenzene-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。